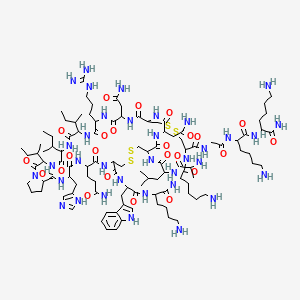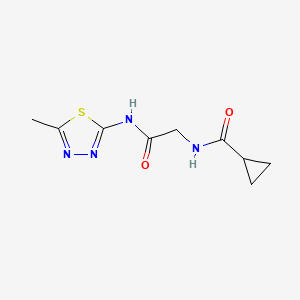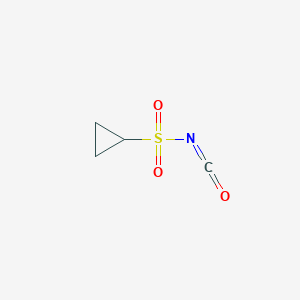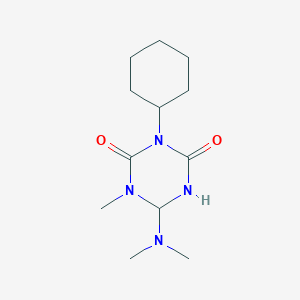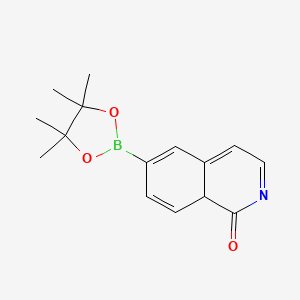![molecular formula C11H20ClNO4S B12356443 Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20ClNO4S It is a piperidine derivative that features a tert-butyl ester group and a chlorosulfonyl functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl reagents. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the chlorosulfonyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while reduction would yield a sulfonyl derivative.
科学研究应用
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to inhibit enzyme activity or modulate receptor function, depending on the specific application .
相似化合物的比较
Similar Compounds
Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl 3-fluoro-4-[(methylsulfonyloxy)methyl]piperidine-1-carboxylate: A compound with a fluorine atom and a methylsulfonyloxy group.
Uniqueness
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C11H20ClNO4S |
|---|---|
分子量 |
297.80 g/mol |
IUPAC 名称 |
tert-butyl 3-(chlorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 |
InChI 键 |
RENPBPBQYNJKOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


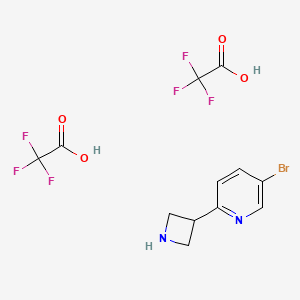

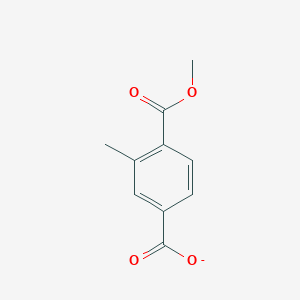

![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12356388.png)
![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)
![6-Hydroxy-1-(pyrazolidin-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B12356405.png)

